Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a hydroxyl group in the structure enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-5-nitrobenzoic acid with thioglycolic acid, followed by cyclization and esterification to yield the desired product . Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials science
Mechanism of Action
The mechanism of action of methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes or receptors, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
- Methyl 4-fluoro-7-methoxy-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7FO3S |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 7-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7FO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 |
InChI Key |
RDZRYGJYXHBLON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C(=CC=C2)F)O |
Origin of Product |
United States |
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